molecular formula C18H21NO4 B269396 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide

4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide

Cat. No. B269396
M. Wt: 315.4 g/mol
InChI Key: ASEMSZJAYDKYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide, also known as ETP-101, is a novel compound that has gained attention in the scientific community for its potential in treating various diseases. This compound has been synthesized using a specific method, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide involves its interaction with a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins. 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide binds to the ATP-binding site of Hsp90, preventing its function and leading to the degradation of its client proteins. This results in the inhibition of various cellular pathways, including those involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation research, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological research, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide is its specificity for Hsp90, which allows for targeted inhibition of cellular pathways. Additionally, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide include further studies on its potential in treating various diseases, including cancer, inflammation, and neurological disorders. Additionally, research on the optimization of its synthesis method and the development of more water-soluble derivatives may improve its efficacy and usefulness in clinical settings. Finally, the development of more specific inhibitors of Hsp90 may lead to the discovery of new cellular pathways and potential drug targets.

Synthesis Methods

The synthesis of 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide involves the reaction of 4-chloro-N-(2-methoxyphenyl)benzamide with 2-ethoxyethanol in the presence of a base. The reaction takes place under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function.

properties

Product Name

4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C18H21NO4/c1-3-22-12-13-23-15-10-8-14(9-11-15)18(20)19-16-6-4-5-7-17(16)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20)

InChI Key

ASEMSZJAYDKYBT-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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